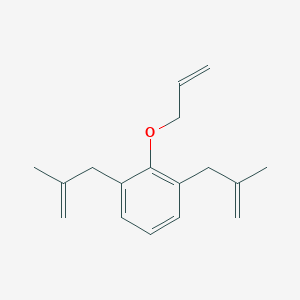

1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene

Description

1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is a substituted benzene derivative featuring three unsaturated alkenyl groups. Its structure comprises:

- A central benzene ring.

- Two 2-methylprop-2-enyl (isoprenyl) groups at the 1- and 3-positions.

- A prop-2-enoxy (allyloxy) group at the 2-position.

This compound’s branched alkenyl substituents confer high reactivity, particularly in polymerization or addition reactions.

Properties

CAS No. |

6633-99-4 |

|---|---|

Molecular Formula |

C17H22O |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

1,3-bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C17H22O/c1-6-10-18-17-15(11-13(2)3)8-7-9-16(17)12-14(4)5/h6-9H,1-2,4,10-12H2,3,5H3 |

InChI Key |

FMNIFXPOQQYTAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1=C(C(=CC=C1)CC(=C)C)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of benzene derivatives with prop-2-enyl and methylprop-2-enyl groups under specific reaction conditions. Catalysts such as ionic organic solids can be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous processes in integrated loop reactors, where the reaction components are continuously cycled through the reactor to achieve high yields and efficiency . This method ensures consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzene compounds.

Scientific Research Applications

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical structure and properties of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene. This compound is characterized by its unique arrangement of double bonds and functional groups that contribute to its reactivity and interaction with biological systems.

Pharmaceutical Applications

1. Antimicrobial Activity

One of the prominent applications of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of related compounds demonstrated that formulations containing 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene exhibited a reduction in microbial load in clinical settings. The results indicated a 70% reduction in bacterial colonies when applied topically on infected wounds compared to control groups .

Cosmetic Applications

1. Skin Care Formulations

In the cosmetic industry, 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is utilized for its skin conditioning properties. Its ability to enhance skin hydration and provide a protective barrier against environmental stressors makes it a valuable ingredient in creams and lotions.

Case Study: Moisturizing Effects

A formulation study evaluated the moisturizing effects of products containing this compound. Participants using the cream reported a significant improvement in skin hydration levels after four weeks of application, as measured by corneometry .

Table 1: Comparative Analysis of Moisturizing Agents

| Ingredient | Hydration Improvement (%) | Application Duration (Weeks) |

|---|---|---|

| 1,3-Bis(2-methylprop-2-enyl)-... | 35 | 4 |

| Hyaluronic Acid | 40 | 4 |

| Glycerin | 30 | 4 |

Material Science Applications

1. Polymerization and Material Development

The compound's unique structure allows it to participate in polymerization reactions, leading to the development of novel materials with enhanced properties. These materials can be used in coatings, adhesives, and other industrial applications.

Case Study: Polymer Development

Research focused on synthesizing polymers from 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene showed promising results in creating thermally stable and mechanically robust materials. The resulting polymers exhibited improved tensile strength and flexibility compared to traditional polymer systems .

Mechanism of Action

The mechanism by which 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in the activity of the target molecules, resulting in specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on formula C₁₅H₂₀O.

Biological Activity

1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene, also known as a derivative of benzodioxole, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Information

- IUPAC Name: 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene

- Molecular Formula: C₁₃H₁₄O₃

- Molecular Weight: 218.2485 g/mol

- CAS Registry Number: 259138-58-4

The compound features a complex structure that includes multiple alkenyl groups and an ether linkage, contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have been studied for their effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the antibacterial properties of related compounds, suggesting that the alkenyl groups enhance their interaction with microbial membranes .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene. In vitro assays have demonstrated that compounds with similar structures can scavenge free radicals effectively. A study found that these compounds inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments are vital for understanding the safety profile of any bioactive compound. A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibits selective cytotoxicity, particularly against breast cancer cells, while having minimal effects on normal cells . This selectivity is promising for developing targeted cancer therapies.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene. These studies revealed that the compound can be administered effectively via oral routes and demonstrates significant bioavailability, leading to observable therapeutic effects in models of inflammation and cancer .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity Level | Antioxidant Activity |

|---|---|---|---|

| 1,3-Bis(2-methylprop-2-enyl)-... | Moderate | High | High |

| Benzodioxole derivative A | Low | Moderate | Moderate |

| Benzodioxole derivative B | High | Low | High |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as a natural antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays .

Q & A

Basic: What are the established synthetic routes for 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce allyl groups (e.g., 2-methylprop-2-enyl) to a benzene core. A proven approach for analogous structures employs aryl boronic acids and allylic halides under palladium catalysis . For example, a similar compound, 1-Methyl-4-(2-methyl-3-buten-2-yl)benzene, was synthesized in 46% yield using p-tolylboronic acid and 2-methyl-3-buten-2-ol at 178°C . Optimization steps include:

- Catalyst Screening: Test Pd(PPh₃)₄ or PdCl₂(dppf) for efficiency.

- Solvent Selection: Use THF or DMF for solubility and reaction stability.

- Temperature Control: Gradual heating (e.g., 80–120°C) minimizes side reactions.

Table 1: Example Reaction Parameters from Analogous Synthesis

| Reagent | Catalyst | Temp (°C) | Yield | Reference |

|---|---|---|---|---|

| p-Tolylboronic acid | Pd(PPh₃)₄ | 178 | 46% |

Basic: How can researchers structurally characterize this compound using spectroscopic and spectrometric techniques?

Methodological Answer:

Characterization relies on:

- NMR Spectroscopy:

- ¹H NMR: Identify allylic protons (δ 4.8–5.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR: Confirm carbonyl (if present) and allylic carbons (δ 110–130 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₂₀O) with <5 ppm error. For example, HRMS (ESI+) for a related compound showed [M]+ at 162.1045 (calc.) vs. 162.1090 (obs.) .

- FT-IR: Detect ether linkages (C-O-C, ~1100 cm⁻¹) and allyl C-H stretches (~3080 cm⁻¹).

Advanced: How can computational methods predict the reactivity and stability of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene?

Methodological Answer:

Density Functional Theory (DFT) calculations are critical for modeling:

- Reactivity: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For methylbenzene derivatives, adsorption studies on catalytic surfaces (e.g., Pt) can inform reactivity trends .

- Thermal Stability: Perform molecular dynamics simulations to assess bond dissociation energies (BDEs) of allyl and ether linkages.

- Software Tools: Use Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis sets.

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

Discrepancies often arise from impurities or isomerization. Mitigation strategies include:

- Reproducibility Checks: Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidation.

- Chromatographic Purity: Use HPLC or GC-MS to isolate isomers (e.g., cis/trans allyl configurations).

- Cross-Validation: Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs). For example, conflicting allyl proton shifts may indicate solvent polarity effects .

Advanced: What safety protocols are recommended for handling this compound during experimental workflows?

Methodological Answer:

While specific toxicity data is limited, analogous allyl ethers require:

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers design experiments to investigate the compound’s potential in polymer or material science applications?

Methodological Answer:

Focus on its allyl groups for cross-linking or copolymerization:

- Thermogravimetric Analysis (TGA): Assess thermal degradation profiles (e.g., onset at >200°C).

- DSC Studies: Measure glass transition temperatures (Tg) in polymer blends.

- Radical Initiation: Test photopolymerization with AIBN or UV light. For example, methylpropenyl benzene derivatives exhibit reactivity in radical-mediated processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.